molecular formula C12H11FO3 B8401977 Ethyl 2-(5-fluorobenzofur-7-yl)acetate

Ethyl 2-(5-fluorobenzofur-7-yl)acetate

Cat. No.: B8401977
M. Wt: 222.21 g/mol
InChI Key: ZTFJQVSHLFSAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-fluorobenzofur-7-yl)acetate is a fluorinated benzofuran derivative intended for research and development use as a key chemical intermediate. Compounds within the benzofuran chemical class are of significant interest in medicinal chemistry and pharmaceutical development, particularly for their potential as serotonin receptor agonists, which is a target for therapeutic areas such as obesity and depressive diseases . The molecular structure, featuring a benzofuran core with a fluorine substituent and an ethyl acetate side chain, is designed to be modified in synthetic organic chemistry. Researchers can utilize this compound as a precursor for the synthesis of more complex, target-oriented molecules. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

ethyl 2-(5-fluoro-1-benzofuran-7-yl)acetate

InChI

InChI=1S/C12H11FO3/c1-2-15-11(14)7-9-6-10(13)5-8-3-4-16-12(8)9/h3-6H,2,7H2,1H3

InChI Key

ZTFJQVSHLFSAII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(=CC(=C1)F)C=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Substituents : Bromine at the 5-position and an ethyl-sulfinyl group at the 3-position.
  • Synthesis : Prepared via oxidation of its sulfide precursor using 3-chloroperoxybenzoic acid (mCPBA) .
  • Crystal Structure: Stabilized by aromatic π-π interactions (center-to-center distance: 3.814(9) Å) and three non-classical C—H···O hydrogen bonds. The ethyl ester group exhibits positional disorder .
  • Comparison: Electron-Withdrawing Effects: Bromine (Br) is less electronegative but larger than fluorine (F), leading to steric differences in crystal packing. Synthetic Route: Oxidation-dependent synthesis contrasts with the hydrolysis method used for the fluorinated compound, suggesting divergent scalability and purity profiles .
Imidazole-Based Ethyl Acetate Derivatives
  • Examples include ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and analogs with substituents like chloro, bromo, and trimethoxy groups .
  • Structural Differences : Replacement of the benzofuran core with an imidazole ring alters electronic properties. The imidazole’s nitrogen atoms enable hydrogen bonding, while substituents like CF₃ or Cl modulate lipophilicity .
  • Comparison: Bioactivity Potential: While benzofuran derivatives are often explored for antimicrobial or anticancer properties, imidazole analogs may target different biological pathways due to their distinct heterocyclic cores. Crystallinity: Benzofuran derivatives (e.g., fluorinated or brominated) exhibit stronger π-π interactions compared to imidazole-based structures, which rely more on hydrogen bonding .

Crystallographic and Intermolecular Interaction Analysis

Compound Substituents Key Intermolecular Interactions Crystal System Features Refinement Software
Ethyl 2-(5-fluorobenzofur-7-yl)acetate 5-F, ethyl acetate O—H···O (inversion dimers), C—H···O Hydrogen-bonded networks SHELX
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-...) 5-Br, 3-SO-Et π-π stacking, C—H···O, C—H···π Disordered ethyl groups, π interactions SHELXL
Imidazole derivatives Varied (Cl, Br, OMe₃) N—H···O, C—H···X (X = halogen, O) Dependent on substituent polarity Not specified
  • Software Impact : Studies using SHELXL post-2008 benefit from enhanced refinement algorithms for disordered groups (e.g., the ethyl group in the brominated compound) , whereas earlier studies may lack comparable precision.

Preparation Methods

Reaction Mechanism and Conditions

The compound is synthesized via hydrolysis of ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate using sodium hydroxide in ethanol. The reaction proceeds through nucleophilic acyl substitution, where the acetate group is replaced by a hydroxyl group, followed by acidification to yield the carboxylic acid intermediate. Subsequent esterification with ethanol under acidic conditions generates the final product.

Key Steps :

  • Base-Mediated Hydrolysis : A mixture of ethyl 2-acetoxy-2-(5-fluorobenzofur-7-yl)acetate (1.43 g, 5.10 mmol) and sodium hydroxide (7.31 g, 40.8 mmol) in ethanol is stirred at room temperature.

  • Acidification and Extraction : The reaction mixture is acidified with hydrochloric acid (pH ≈ 1) and extracted with diethyl ether. Organic layers are washed with saturated sodium chloride and dried over magnesium sulfate.

  • Purification : Silica gel chromatography using a hexane/ethyl acetate gradient (0–10% ethyl acetate) isolates the product, yielding 30% after crystallization.

Optimization and Challenges

The moderate yield (30%) suggests competing side reactions or losses during purification. Factors influencing efficiency include:

  • Solvent Choice : Ethanol balances solubility and reaction kinetics, but polar aprotic solvents (e.g., DMF) may improve intermediate stability.

  • Catalyst Screening : While no catalyst is explicitly used in this method, immobilized acid catalysts like TFMSA@SBA-15 (cited in unrelated malonate syntheses) could enhance esterification steps if adapted.

  • Temperature Control : Room-temperature hydrolysis minimizes decomposition but may require extended reaction times.

Experimental Data and Characterization

Reaction Summary Table

StepReagents/ConditionsYieldPurity
HydrolysisNaOH (40.8 mmol), EtOH, rt100%*N/A
AcidificationHCl (5 N), diethyl ether extractionN/AN/A
PurificationSilica gel (hexane/EtOAc)30%>99%
*Intermediate yield before purification.

Spectroscopic Validation

  • ¹H NMR : Peaks corresponding to the benzofuran aromatic protons (δ 6.8–7.4 ppm), ethyl ester (δ 1.2–4.3 ppm), and acetate methyl group (δ 2.1 ppm) confirm structural integrity.

  • ¹³C NMR : Carbonyl signals at δ 170–175 ppm verify ester and ketone functionalities.

Critical Evaluation of Methodologies

Efficiency and Scalability

The 30% isolated yield is suboptimal for industrial applications. Potential improvements include:

  • Catalyst Incorporation : Acid catalysts like TFMSA@SBA-15 (used in C–O bond formations) could accelerate esterification steps.

  • Solvent Optimization : Replacing ethanol with dichloromethane or ethyl acetate may enhance intermediate solubility .

Q & A

Q. What is the synthetic pathway for Ethyl 2-(5-fluorobenzofur-7-yl)acetate, and how is its purity validated?

The compound is synthesized via hydrolysis of ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate using potassium hydroxide in a methanol-water mixture under reflux. Post-reaction, the product is extracted with dichloromethane, acidified, and purified via column chromatography (ethyl acetate). Purity is validated using thin-layer chromatography (TLC; Rf = 0.65 in ethyl acetate) and confirmed via melting point analysis (436–437 K). Single crystals for structural analysis are obtained by slow evaporation in benzene .

Q. How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is employed, with data refined using SHELXL . The benzofuran core is planar (mean deviation: 0.005 Å), and intermolecular O–H⋯O hydrogen bonding forms centrosymmetric dimers. Hydrogen atoms are refined using a riding model, with anisotropic displacement parameters for non-H atoms. Software like ORTEP-III is used for graphical representation .

Q. What analytical techniques are suitable for characterizing this compound?

  • GC-MS : Identifies volatile components and assesses purity (e.g., ethyl acetate extracts in metabolite studies) .
  • HPLC : Quantifies isomers or degradation products using reverse-phase columns and UV detection .
  • TLC : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How do substituents at the 3- and 7-positions influence the solid-state properties of benzofuran derivatives?

Substituents like methylsulfanyl (3-position) and methyl/fluoro (7-position) affect planarity, hydrogen-bonding networks, and packing efficiency. For example, the 5-fluoro group in the title compound enhances intermolecular O–H⋯O interactions, stabilizing dimer formation. Comparative studies with analogs (e.g., bromo or chloro substitutions) reveal differences in melting points and solubility due to steric and electronic effects .

Q. What experimental design considerations are critical for evaluating the pharmacological activity of this compound?

  • In vitro assays : Use cell lines (e.g., MCF-7 for antitumor activity) with dose-response curves (0.1–100 µM) and controls (e.g., doxorubicin).
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
  • Data validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to address variability. Contradictions in activity data may arise from differences in cell permeability or assay conditions .

Q. How can computational methods complement experimental data in analyzing this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular docking : Screens potential protein targets (e.g., kinases or bacterial enzymes) using AutoDock Vina.
  • Crystallographic software (SHELX, Olex2) : Refines disordered regions and validates hydrogen-bonding networks .

Q. What challenges arise in reconciling spectral data with crystallographic results?

Discrepancies may occur due to:

  • Dynamic vs. static disorder : XRD captures time-averaged positions, while NMR detects dynamic equilibria.
  • Solvent effects : Crystallization solvents (e.g., benzene) may alter conformation compared to solution-state NMR.
  • Tautomerism : Keto-enol equilibria in solution (observed via <sup>1</sup>H NMR) may not align with solid-state structures .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening : Test Pd(PPh3)4 or NiCl2 for cross-coupling steps .
  • Solvent selection : Replace dichloromethane with ethyl acetate for greener extraction.
  • Temperature control : Lower reflux temperatures (e.g., 70°C vs. 100°C) to minimize side reactions .

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